[(4-fluorophenyl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine
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Overview
Description
(4-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine is a compound that features a fluorophenyl group and a pyrazolyl group connected via a methyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves the following steps:
Formation of the Fluorophenyl Intermediate: The fluorophenyl group can be introduced via electrophilic aromatic substitution reactions using fluorobenzene as a starting material.
Formation of the Pyrazolyl Intermediate: The pyrazolyl group can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.
Coupling Reaction: The final step involves coupling the fluorophenyl and pyrazolyl intermediates using a methylating agent under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(4-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and halides (Cl⁻, Br⁻) can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions may introduce new functional groups at the benzylic position.
Scientific Research Applications
(4-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyrazolyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine
- (4-fluorophenyl)methyl-1H-imidazol-3-yl]methyl})amine
- (4-fluorophenyl)methyl-1H-pyrrol-3-yl]methyl})amine
Uniqueness
(4-fluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine is unique due to the presence of both fluorophenyl and pyrazolyl groups, which confer specific chemical and biological properties. The fluorophenyl group enhances lipophilicity and binding affinity, while the pyrazolyl group provides versatility in chemical reactions and biological interactions.
Properties
Molecular Formula |
C14H18FN3 |
---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-[(1-propan-2-ylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C14H18FN3/c1-11(2)18-8-7-14(17-18)10-16-9-12-3-5-13(15)6-4-12/h3-8,11,16H,9-10H2,1-2H3 |
InChI Key |
RALDVLYEIDTFDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC(=N1)CNCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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